molecular formula C7H5BrClI B3195766 3-Bromo-5-chloro-2-iodotoluene CAS No. 933671-80-8

3-Bromo-5-chloro-2-iodotoluene

Cat. No.: B3195766
CAS No.: 933671-80-8
M. Wt: 331.37 g/mol
InChI Key: BWRZRHVIJFYRMX-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-iodotoluene is a polyhalogenated aromatic compound with the molecular formula C₇H₅BrClI and a molecular weight of 327.38 g/mol. It features a toluene backbone substituted with bromine (position 3), chlorine (position 5), and iodine (position 2) . This compound is categorized among halogenated aromatic hydrocarbons, often utilized as intermediates in organic synthesis, pharmaceuticals, and materials science. Its structural complexity and heavy halogen substituents make it valuable in cross-coupling reactions, where iodine’s role as a superior leaving group compared to bromine or chlorine can enhance reactivity .

Properties

IUPAC Name

1-bromo-5-chloro-2-iodo-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRZRHVIJFYRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661527
Record name 1-Bromo-5-chloro-2-iodo-3-methylbenzene
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Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933671-80-8
Record name 1-Bromo-5-chloro-2-iodo-3-methylbenzene
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Record name 1-Bromo-5-chloro-2-iodo-3-methylbenzene
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Record name Benzene, 1-bromo-5-chloro-2-iodo-3-methyl
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Preparation Methods

Chemical Reactions Analysis

3-Bromo-5-chloro-2-iodotoluene can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-iodotoluene involves its reactivity due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

3-Bromo-4-chloro-5-iodotoluene (B654)

  • Molecular Formula : C₇H₅BrClI
  • Key Difference : Halogen positions (Br at 3, Cl at 4, I at 5 vs. Br at 3, Cl at 5, I at 2 in the target compound).
  • For example, iodine at position 5 (meta to methyl) may reduce steric crowding compared to position 2 (ortho to methyl) .

2-Bromo-5-chlorotoluene

  • Molecular Formula : C₇H₆BrCl
  • Molecular Weight : 205.47 g/mol
  • CAS RN : 14495-51-3
  • Properties : Boiling point 98–100°C at 25 mmHg, density 1.554 g/cm³ .
  • Comparison : Lacks iodine, resulting in lower molecular weight and reduced van der Waals interactions. The absence of iodine limits utility in reactions requiring heavy leaving groups.

Halogen-Substituted Derivatives

3-Bromo-2-fluoro-5-iodotoluene

  • Molecular Formula : C₇H₅BrFI
  • Molecular Weight : 314.92 g/mol
  • CAS RN : 1805030-08-3
  • Key Difference : Fluorine replaces chlorine at position 2.
  • However, its small size reduces steric hindrance compared to chlorine .

5-Bromo-2-iodo-4-nitrotoluene

  • Molecular Formula: C₇H₅BrINO₂
  • Molecular Weight : 358.93 g/mol
  • CAS RN : 1160573-63-6
  • Key Difference : Nitro group at position 3.
  • Impact : The nitro group’s strong electron-withdrawing nature increases electrophilic reactivity but may deactivate the ring toward nucleophilic attacks. Contrasts with the target compound’s lack of nitro functionality .

Dihalogenated Toluene Derivatives

5-Bromo-2-chlorotoluene

  • Molecular Formula : C₇H₆BrCl
  • Molecular Weight : 205.48 g/mol
  • CAS RN : 54932-72-8
  • Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Comparison : Fewer halogens reduce molecular complexity and applications in multi-step syntheses.

Data Table: Key Properties of 3-Bromo-5-chloro-2-iodotoluene and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Boiling Point (°C) Density (g/cm³) Key Hazards
This compound C₇H₅BrClI 327.38 Not provided N/A N/A Likely H315, H319
3-Bromo-4-chloro-5-iodotoluene C₇H₅BrClI 327.38 Not provided N/A N/A Not available
2-Bromo-5-chlorotoluene C₇H₆BrCl 205.47 14495-51-3 98–100 (25 mmHg) 1.554 H315, H319
3-Bromo-2-fluoro-5-iodotoluene C₇H₅BrFI 314.92 1805030-08-3 N/A N/A Assumed Warning
5-Bromo-2-iodo-4-nitrotoluene C₇H₅BrINO₂ 358.93 1160573-63-6 N/A N/A Not available

Biological Activity

3-Bromo-5-chloro-2-iodotoluene (C₇H₅BrClI) is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound contains a benzene ring substituted with three halogen atoms (bromine, chlorine, and iodine) and a methyl group. The presence of these halogens significantly influences the compound's reactivity and interaction with biological molecules.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. Notably, it has been reported to exhibit inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it relevant in pharmacological studies .

Enzyme Inhibition

Research indicates that this compound can inhibit specific cytochrome P450 isoforms, impacting the metabolism of xenobiotics. This property is critical for understanding potential drug-drug interactions and assessing the safety profiles of related compounds in medicinal chemistry .

Antioxidant Activity

The compound has also demonstrated antioxidant properties, which are essential for mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thereby providing protective effects against oxidative damage .

Antimicrobial Activity

In addition to its antioxidant properties, this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects on their growth . This suggests potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Cytochrome P450 Inhibition : A study highlighted the compound's ability to inhibit CYP450 enzymes, leading to altered drug metabolism profiles. This finding is crucial for assessing the safety of drugs that may be co-administered with this compound.
  • Antioxidant Activity : Research demonstrated that this compound effectively scavenged free radicals such as DPPH and ABTS radicals, indicating its potential as an antioxidant agent .
  • Antimicrobial Testing : Laboratory tests revealed that this compound exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, suggesting its utility in developing new antimicrobial therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
5-Bromo-3-chloro-2-iodotolueneC₇H₅BrClISimilar halogen substitutions but different positions
4-Chloro-2-iodo-1-methylbenzeneC₇H₆ClILacks bromine; different biological activity
2-Chloro-5-iodotolueneC₇H₆ClISimplified halogenation without bromine

This table illustrates how variations in halogen positioning affect the reactivity and biological activity of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-chloro-2-iodotoluene
Reactant of Route 2
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